molecular formula C11H8F2O B11903299 1-(Difluoromethyl)-8-naphthol

1-(Difluoromethyl)-8-naphthol

Cat. No.: B11903299
M. Wt: 194.18 g/mol
InChI Key: JFXGQPUJKXPUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-8-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of naphthol derivatives using difluoromethylating agents such as difluorocarbene precursors . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-8-naphthol may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-8-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include difluoromethylated quinones, hydroxy derivatives, and various substituted naphthols .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-8-naphthol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-8-naphthol
  • 1-(Chloromethyl)-8-naphthol
  • 1-(Bromomethyl)-8-naphthol

Comparison: 1-(Difluoromethyl)-8-naphthol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological targets. This property is not as pronounced in the trifluoromethyl, chloromethyl, or bromomethyl analogs .

Properties

Molecular Formula

C11H8F2O

Molecular Weight

194.18 g/mol

IUPAC Name

8-(difluoromethyl)naphthalen-1-ol

InChI

InChI=1S/C11H8F2O/c12-11(13)8-5-1-3-7-4-2-6-9(14)10(7)8/h1-6,11,14H

InChI Key

JFXGQPUJKXPUDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.